Propan-2-yl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate
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Overview
Description
PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE is a compound that belongs to the class of carbamate esters. Carbamate esters are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves the esterification of carbamic acid derivatives with appropriate alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamate esters .
Scientific Research Applications
PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE include other carbamate esters such as ethyl carbamate and methyl carbamate. These compounds share similar structural features and chemical properties .
Uniqueness
What sets PROPAN-2-YL 3-[(4-ETHOXYPHENYL)CARBAMOYL]PROPANOATE apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
propan-2-yl 4-(4-ethoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C15H21NO4/c1-4-19-13-7-5-12(6-8-13)16-14(17)9-10-15(18)20-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,17) |
InChI Key |
FLRZBCXERLKEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC(C)C |
Origin of Product |
United States |
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